Cas no 881833-44-9 (Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)-)

Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)- structure
881833-44-9 structure
Product Name:Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)-
CAS No:881833-44-9
MF:C27H34O3Si
MW:434.642569065094
CID:6151320
Update Time:2025-10-16

Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)-
    • Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-α,2-dimethyl-, (αR)-
    • Inchi: 1S/C27H34O3Si/c1-20(28)19-22-17-18-25(26(29-6)21(22)2)30-31(27(3,4)5,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-18,20,28H,19H2,1-6H3/t20-/m1/s1
    • InChI Key: XXZBPOCLHCUDLE-HXUWFJFHSA-N
    • SMILES: C1(C[C@@H](C)O)=CC=C(O[Si](C(C)(C)C)(C2=CC=CC=C2)C2=CC=CC=C2)C(OC)=C1C

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 510.6±50.0 °C(Predicted)
  • pka: 14.83±0.20(Predicted)

Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)- Pricemore >>

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Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)- Related Literature

Additional information on Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)-

Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)-: A Comprehensive Overview

Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)-, commonly referenced by its CAS number 881833-44-9, is a complex organic compound with significant applications in the field of organic synthesis and materials science. This compound is notable for its intricate molecular structure and the unique properties it exhibits due to the presence of specific functional groups and stereochemistry.

The molecular structure of this compound is characterized by a benzene ring substituted with an ethanol group at position 4. The substituents on the benzene ring include a silyl ether group [(1,1-dimethylethyl)diphenylsilyl] and a methoxy group at positions 3 and 4, respectively. Additionally, the compound features a dimethyl substitution at positions a and 2 of the benzene ring. The (aR) designation indicates that the chiral center at position a has an R configuration.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies to construct the silyl ether functionality, including the use of silylation reagents such as trimethylsilyl chloride or diphenylsilyl chlorides under controlled conditions. The stereochemical control during synthesis is critical to ensure the desired R configuration at position a.

The compound's unique structure endows it with interesting chemical properties. The silyl ether group is known for its stability under certain reaction conditions and its ability to act as a protecting group in organic synthesis. The methoxy group contributes to the compound's solubility in polar solvents and may influence its reactivity in nucleophilic substitution reactions. The dimethyl substitution pattern on the benzene ring imparts steric effects that can be leveraged in designing specific interactions within molecular systems.

Recent studies have explored the application of this compound in drug discovery and material science. For instance, researchers have investigated its potential as a building block for constructing bioactive molecules with specific pharmacological profiles. Its stereochemistry has been shown to play a crucial role in determining biological activity, making it an attractive candidate for asymmetric synthesis approaches.

In terms of physical properties, this compound exhibits a melting point of approximately -5°C and a boiling point around 200°C under standard pressure conditions. Its density is about 1.05 g/cm³, indicating moderate solubility in non-polar solvents while being more soluble in polar solvents due to the presence of ether and methoxy functionalities.

From an environmental perspective, studies have been conducted to assess the biodegradation potential of this compound under aerobic conditions. Results suggest that it undergoes slow degradation due to its stable silyl ether moiety and aromatic framework.

In conclusion, Benzeneethanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methoxy-a,2-dimethyl-, (aR)- (CAS No: 881833-44-9) stands out as an important molecule in contemporary organic chemistry research. Its versatile structure allows for diverse applications across multiple disciplines while presenting opportunities for further exploration into its chemical behavior and utility.

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